Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a 3,4-dimethoxyphenyl substituent at position 4, a methyl group at position 6, and a thioxo (C=S) moiety at position 2. The benzyl ester group at position 5 distinguishes it from analogs with smaller alkyl esters. DHPMs are known for diverse biological activities, including anticancer, antiviral, and enzyme inhibition properties, influenced by substituent variations .
Properties
IUPAC Name |
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-18(20(24)27-12-14-7-5-4-6-8-14)19(23-21(28)22-13)15-9-10-16(25-2)17(11-15)26-3/h4-11,19H,12H2,1-3H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHVKCLGKKDIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a benzyl group attached to a tetrahydropyrimidine scaffold , enhanced by the presence of a 3,4-dimethoxyphenyl substituent . This structural configuration is significant in determining its biological properties. The synthesis of this compound typically involves the Biginelli reaction , where aldehydes, urea, and β-keto esters react to form pyrimidine derivatives.
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities including:
- Anticancer properties
- Antihypertensive effects
- Antimicrobial activity
- Anti-inflammatory effects
Anticancer Activity
Preliminary studies suggest that this compound may possess significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines. A comparative analysis with structurally related compounds indicates that this specific derivative may provide enhanced efficacy due to its unique substitution pattern.
Antihypertensive Effects
The compound's potential as an antihypertensive agent is noteworthy. Tetrahydropyrimidines have been documented to exhibit vasodilatory effects, which could contribute to lowering blood pressure. Further pharmacological studies are required to elucidate the mechanisms through which this compound exerts its effects on vascular smooth muscle.
Comparative Analysis of Similar Compounds
A comparison table highlights the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains a thiophene ring | Antihypertensive and anti-inflammatory |
| Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains thioether functionality | Anticancer properties |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Hydroxy substituent on phenyl ring | Antimicrobial activity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of tetrahydropyrimidine derivatives:
- Anticancer Efficacy : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Vasodilatory Effects : Experimental models assessing blood pressure response indicated that compounds within this class can induce vasodilation in isolated rat aorta preparations. The exact pathways involved remain under investigation but may include modulation of nitric oxide pathways.
Comparison with Similar Compounds
Substituent Variations at Position 2: Thioxo vs. Oxo
The thioxo group (C=S) at position 2 significantly alters electronic and steric properties compared to oxo (C=O) analogs:
Ester Group Modifications at Position 5
The benzyl ester group impacts lipophilicity and bioavailability:
- Benzyl vs. For instance, Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (lipophilic substituent) demonstrated improved cytotoxicity in tumor models .
- Thermal Stability : n-Butyl analogs (e.g., n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-...) exhibit distinct DSC profiles, with melting points influenced by ester chain length and crystallinity .
Aryl Substituent Variations at Position 4
The 3,4-dimethoxyphenyl group confers electron-donating effects compared to electron-withdrawing substituents:
- Methoxy vs. Halogen Substitutents : Compounds like Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... (IC₅₀ = 414.7 ± 1.6 μM for TP inhibition) show reduced activity compared to methoxy-substituted analogs, likely due to decreased resonance stabilization .
- Fluorophenyl Derivatives : Ethyl 4-(fluorophenyl)-6-methyl-2-thioxo-... analogs exhibit variable melting points (182–235°C) and solubility in DMSO, highlighting steric and electronic effects of fluorine .
Antitumor and Enzyme Inhibition
- Thymidine Phosphorylase (TP) Inhibition: Thioxo derivatives generally outperform oxo analogs. For example, Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-...
- Antiviral Activity: Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-...
Antioxidant and Cytotoxic Effects
- Antioxidant Capacity : Furan-2-yl-substituted DHPMs (e.g., 4-(furan-2-yl)-6-methyl-2-thioxo-...) showed radical scavenging activity in DPPH assays, though the 3,4-dimethoxyphenyl group may further enhance this due to methoxy’s radical stabilization .
- Cytotoxicity : Fatty acid-conjugated DHPMs (e.g., (Z)-octadec-9-enyl derivatives) displayed antitumoral effects against breast cancer cells, suggesting that the benzyl ester’s hydrophobicity could improve tumor targeting .
Physicochemical and Thermal Properties
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The compound is synthesized via modified Biginelli reactions, which involve three-component condensation of aldehydes, β-keto esters, and thioureas under acidic conditions. Key optimizations include:
- Catalyst selection: Use p-toluenesulfonic acid (PTSA) or HCl in ethanol for improved regioselectivity and reduced side reactions .
- Solvent systems: Ethanol or acetonitrile at reflux (70–80°C) enhances reaction homogeneity and yield (typically 65–85%) .
- Substituent compatibility: Electron-donating groups (e.g., methoxy) on the aldehyde improve cyclization efficiency due to resonance stabilization .
Advanced: How can computational methods predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is employed to:
- Calculate Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with electron-rich regions localized on the thioxo and dimethoxyphenyl groups .
- Map Molecular Electrostatic Potential (MESP): Negative potentials near the thioxo group suggest nucleophilic attack sites .
- Validate experimental UV-Vis spectra via TD-DFT , correlating λmax with π→π* transitions in the tetrahydropyrimidine ring .
Advanced: How can structural contradictions in X-ray crystallography data be resolved?
Answer:
Discrepancies in bond lengths or angles (e.g., C–S vs. C=O in thioxo derivatives) arise from disorder or twinning. Mitigation strategies:
- Use SHELX (SHELXL-2018) for refinement, applying restraints for anisotropic displacement parameters .
- Validate with ORTEP-3 to visualize thermal ellipsoids and identify over-constrained regions .
- Cross-reference with spectroscopic data (e.g., IR νC=S at 1250–1300 cm<sup>−1</sup>) to confirm thione tautomer dominance .
Basic: What analytical techniques confirm structural integrity post-synthesis?
Answer:
- Single-crystal X-ray diffraction: Resolves bond lengths (e.g., C6–S1 = 1.68 Å) and confirms chair conformation of the tetrahydropyrimidine ring .
- <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include δH 2.35 (CH3-6), δC 165.5 (C=O), and δC 178.2 (C=S) .
- Mass spectrometry: Molecular ion peaks at m/z 426.1 (M+H)<sup>+</sup> confirm molecular weight .
Advanced: How do substituents influence supramolecular interactions in crystal packing?
Answer:
The 3,4-dimethoxyphenyl and thioxo groups drive intermolecular interactions:
- C–H⋯S hydrogen bonds: Between thioxo S and adjacent methyl/methoxy H atoms (2.8–3.2 Å) stabilize layered packing .
- π-π stacking: Offset stacking of dimethoxyphenyl rings (3.6 Å spacing) enhances thermal stability (decomposition >250°C) .
- Van der Waals forces: Methyl groups contribute to hydrophobic layers, affecting solubility in polar solvents .
Basic: What thermal analysis methods assess compound stability?
Answer:
- Differential Scanning Calorimetry (DSC): Endothermic peaks at 180–190°C correlate with melting points, while exothermic events above 250°C indicate decomposition .
- Thermogravimetric Analysis (TGA): Mass loss <1% below 150°C confirms absence of solvent residues .
Advanced: How can biological activity data discrepancies among analogs be analyzed?
Answer:
For thymidine phosphorylase inhibition studies:
- Compare IC50 values across substituents (e.g., methyl vs. bromo at position 6). Activity drops 10-fold with bulky substituents due to steric hindrance .
- Perform molecular docking (AutoDock Vina) to identify binding affinity variations at the enzyme’s hydrophobic pocket .
- Validate with kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .
Basic: What safety protocols are critical during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
